sodium;tetradecyl sulfate

Description

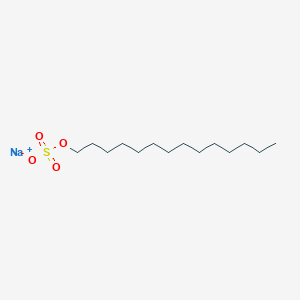

Sodium tetradecyl sulfate (STS), also known as sodium myristyl sulfate, is an anionic surfactant with the molecular formula C₁₄H₂₉NaO₄S (CAS 1191-50-0). It is synthesized via aldol condensation followed by sulfonation of tetradecyl alcohol . STS is widely used in medicine as a sclerosing agent for treating varicose veins and venous malformations. Its mechanism involves endothelial damage, leading to vein fibrosis . STS is available under brand names like Sotradecol and Trombavar .

Key properties include:

Properties

IUPAC Name |

sodium;tetradecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUIQOIQVMNQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 7-Ethyl-2-Methyl-Undecyl Alcohol

The foundational step in sodium tetradecyl sulfate synthesis involves sulfonating 7-ethyl-2-methyl-undecyl alcohol using chlorosulfonic acid (ClSO₃H). This exothermic reaction is conducted in an anhydrous ether or ethyl acetate medium under controlled temperatures (0–5°C) to prevent side reactions. The alcohol is dripped into a mixture of chlorosulfonic acid and ether, followed by a 2-hour reaction to ensure complete sulfonation.

Key Reaction Parameters :

Neutralization and Crude Product Isolation

Post-sulfonation, the reaction mixture is neutralized with 10% sodium hydroxide (NaOH) to pH > 7, converting the sulfonic acid intermediate to its sodium salt. The aqueous phase is then extracted with ethyl acetate or ether to isolate the crude sodium tetradecyl sulfate. Anhydrous sodium sulfate (Na₂SO₄) is used to dry the organic phase, which is subsequently concentrated under reduced pressure to yield a viscous crude product.

Liquid-Liquid Extraction for Impurity Removal

Solvent Selection and Continuous Extraction

The crude product contains residual solvents, unreacted starting materials, and sulfonation byproducts. Liquid-liquid extraction with lipophilic solvents—such as n-hexane, petroleum ether, or ethyl acetate—effectively removes these impurities. Continuous extraction systems (Figure 1) operate at flow rates of 0.3–0.5 mL/min, with total solvent volumes exceeding 400 mL to ensure high recovery rates.

Table 1: Solvent Efficiency in Impurity Removal

| Solvent | Flow Rate (mL/min) | Total Volume (mL) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| n-Hexane | 0.4 | 400 | 99.9 | 82 |

| Petroleum Ether | 0.5 | 500 | 99.8 | 83 |

| Ethyl Acetate | 0.3 | 400 | 99.7 | 80 |

Challenges in Phase Separation

Sodium tetradecyl sulfate’s amphiphilic nature complicates phase separation during extraction. Ternary systems (aqueous, organic, and mixed phases) form, requiring prolonged settling times. Vigorous stirring and temperature control (20–25°C) mitigate this issue.

Activated Carbon Purification and Drying

Adsorption of Residual Contaminants

The extracted organic phase is diluted with purified water and treated with activated carbon (1–2% w/w) at 60–65°C for 20 minutes. This step adsorbs trace organic impurities and decolorizes the solution. Filtration through a 0.45 μm membrane ensures particle-free filtrate.

Lyophilization for Final Product Isolation

Freeze-drying the purified aqueous solution produces a crystalline powder. Optimal conditions include:

-

Freezing Temperature : -30°C to -5°C

-

Drying Time : 34–38 hours

-

Solution Height : <12 cm in lyophilization trays to ensure uniform drying.

Table 2: Freeze-Drying Parameters and Outcomes

| Water:Sodium Tetradecyl Sulfate Ratio | Ethanol Addition (Mass Ratio) | Drying Time (h) | Crystal Form Stability |

|---|---|---|---|

| 9:1 | 0 | 38 | High |

| 8:1 | 1.2 | 36 | Moderate |

| 10:1 | 1.0 | 37 | High |

Crystallization Techniques and Polymorph Control

Role of Ethanol in Crystal Modification

Adding ethanol (up to 1.2 mass ratio) to the aqueous solution before freeze-drying alters crystallization kinetics, yielding distinct polymorphs. Ethanol reduces water activity, promoting slower crystal growth and enhancing thermodynamic stability.

Characterization of Crystal Forms

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) analyses confirm that freeze-dried samples without ethanol exhibit a monoclinic crystal system, while ethanol-modified samples adopt an orthorhombic arrangement.

Comparative Analysis of Synthesis vs. Crystallization

Yield and Purity Trade-Offs

Industrial Scalability

Continuous extraction systems (patent CN106278958A) are preferred for large-scale production due to shorter cycle times. Conversely, crystallization methods (patent CN106336364A) suit pharmaceutical applications requiring defined polymorphs.

Chemical Reactions Analysis

Types of Reactions: Sodium tetradecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium tetradecyl sulfate can react with nucleophiles such as hydroxide ions, leading to the formation of tetradecyl alcohol and sodium sulfate.

Oxidation Reactions: Under oxidative conditions, the sulfate ester group can be oxidized to form sulfonic acids.

Reduction Reactions: Reduction of sodium tetradecyl sulfate can lead to the formation of tetradecyl alcohol and sulfur dioxide.

Major Products Formed:

Substitution: Tetradecyl alcohol and sodium sulfate.

Oxidation: Sulfonic acids.

Reduction: Tetradecyl alcohol and sulfur dioxide.

Scientific Research Applications

Treatment of Varicose Veins

STS is FDA-approved for the treatment of varicose veins and is often used in sclerotherapy procedures. The mechanism involves injecting STS directly into the affected vein, leading to inflammation and subsequent thrombus formation that occludes the vein. This process results in fibrosis and eventual obliteration of the vein .

Efficacy:

- A review of clinical studies indicates that STS has shown significant efficacy in treating varicose veins, with success rates varying based on factors such as concentration and technique used .

- Common side effects include pain, erythema, swelling, and hyperpigmentation .

Treatment of Vascular Malformations

STS has also been utilized for treating various vascular malformations, including:

- Venous Malformations: A case series involving thirteen patients showed varying degrees of response to STS injections, with complete resolution in 28.57% of cases .

- Lymphatic Malformations: STS is effective in managing lymphatic malformations through intralesional injections, promoting sclerosis of abnormal vessels .

Case Study Summary:

| Study | Patient Count | Response Rate | Side Effects |

|---|---|---|---|

| Kok et al., 2012 | 51 | 23% excellent results; 60% improved | Skin necrosis |

| Stimpson et al., 2012 | 12 | 33% complete resolution; 50% improved | Minor bleeding |

| Bajpai et al., 2012 | 8 | Overall response rate: 62.5% | Blister, ulcer |

Off-Label Uses

Beyond its primary applications, STS has been reported for several off-label uses:

- Hemorrhoids Treatment: STS is sometimes used as a sclerosing agent for hemorrhoids.

- Joint Stabilization: In patients with Ehlers-Danlos syndrome, STS may be used to stabilize joints prone to dislocation .

Safety and Side Effects

While STS is generally well-tolerated, it can cause adverse effects ranging from mild (pain and swelling) to severe (pulmonary embolism or anaphylaxis) in rare cases . The incidence of serious complications underscores the need for careful patient selection and monitoring during treatment.

Mechanism of Action

Sodium tetradecyl sulfate exerts its effects by acting as a potent toxin for endothelial cells. When injected into veins, it causes irritation and inflammation of the vein walls, leading to the formation of a clot within the vein. This clot eventually results in the vein closing off, and the body redirects blood flow to healthier veins . The compound’s action on lipid molecules in the cells of the vein wall causes inflammatory destruction of the internal lining of the vein and thrombus formation .

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS)

Chemical Profile :

- Formula: C₁₂H₂₅NaO₄S

- Chain length: C12 alkyl group

Comparison :

- Applications : SDS is primarily used in detergents and electrophoresis, while STS is specialized for sclerotherapy .

- Chromatographic Performance : SDS (0.3–0.6% concentration) provides optimal peak separation in alkaloid analysis, whereas STS causes prolonged retention times and poor peak shapes .

- Hemolytic Activity : Longer alkyl chains (e.g., STS’s C14) enhance hemolytic effects compared to SDS’s C12 chain, making STS more potent in vascular applications .

Polidocanol

Chemical Profile :

- A nonionic surfactant (polyethylene glycol dodecyl ether).

Comparison :

- Foam Stability: STS foam stability varies significantly with the connector type in double-syringe systems, while polidocanol foam is less dependent on equipment .

- Efficacy : Both are FDA-approved for sclerotherapy, but STS shows faster endothelial damage in preclinical models .

- Side Effects: Polidocanol has a lower incidence of allergic reactions compared to STS .

Sodium Decyl Sulfate (C10)

Chemical Profile :

- Formula: C₁₀H₂₁NaO₄S

- Chain length: C10 alkyl group

Comparison :

Sodium Trideceth Sulfate

Chemical Profile :

- Ethoxylated derivative with formula C₁₃H₂₇(OCH₂CH₂)ₙSO₄Na.

Comparison :

- Function : Ethoxylation enhances solubility and reduces irritation, making it suitable for cosmetics. STS lacks ethoxylation, prioritizing hemolytic potency .

- Applications : Sodium trideceth sulfate is used in shampoos, while STS is restricted to medical applications .

Data Table: Key Properties of Sodium Tetradecyl Sulfate and Comparators

| Compound | Molecular Formula | Chain Length | Key Applications | Hemolytic Activity |

|---|---|---|---|---|

| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | C14 | Sclerotherapy, detergents | High |

| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | C12 | Detergents, electrophoresis | Moderate |

| Polidocanol | C₁₂H₂₅(OCH₂CH₂)₉OH | N/A | Sclerotherapy | Low |

| Sodium Decyl Sulfate | C₁₀H₂₁NaO₄S | C10 | Research chromatography | Low |

Research Findings

- Efficacy in Sclerotherapy: STS induces vein fibrosis in rats at lower concentrations (0.5%) compared to ethanol-based sclerosants, which require higher doses (2–4%) .

- Foam Stability : STS foam stability is highly dependent on the gas used (e.g., CO₂ vs. air), with CO₂ improving stability by 30% .

- Patent Landscape : Over 85% of STS-related patents focus on medical applications, reflecting its niche utility compared to broader-use surfactants like SDS .

Q & A

Q. How can researchers address challenges in synthesizing STS-related literature with conflicting methodologies?

- Methodological Answer : Adopt evidence synthesis frameworks like PRISMA for systematic reviews. Categorize studies by methodology (e.g., "in vitro mechanistic" vs. "clinical retrospective") and use qualitative comparative analysis (QCA) to identify methodological clusters driving contradictions. Tools like Covidence streamline screening and data extraction across databases (Scopus, Web of Science) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.